8-Fluoroisoquinoline-5-sulfonamide chemical structure and properties
8-Fluoroisoquinoline-5-sulfonamide chemical structure and properties
An In-Depth Technical Guide to 8-Fluoroisoquinoline-5-sulfonamide
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 8-Fluoroisoquinoline-5-sulfonamide. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Properties
8-Fluoroisoquinoline-5-sulfonamide is a heterocyclic aromatic compound. Its structure consists of an isoquinoline ring system, which is a bicyclic aromatic compound with a benzene ring fused to a pyridine ring. A sulfonamide group (-SO₂NH₂) is attached at the 5-position, and a fluorine atom is substituted at the 8-position.
Chemical Structure:

Figure 1. Chemical structure of 8-Fluoroisoquinoline-5-sulfonamide.
Physicochemical Properties:
Quantitative data for 8-Fluoroisoquinoline-5-sulfonamide is not extensively available in public databases. The properties of its immediate precursor, 8-Fluoroisoquinoline-5-sulfonyl chloride, are provided below for reference. The properties for the sulfonamide are estimated based on its structure.
| Property | Value (8-Fluoroisoquinoline-5-sulfonamide) | Value (8-Fluoroisoquinoline-5-sulfonyl chloride) |
| CAS Number | Not available | 1897737-67-5[1] |
| Molecular Formula | C₉H₇FN₂O₂S | C₉H₅ClFNO₂S[1] |
| Molecular Weight | 226.23 g/mol | 245.66 g/mol [1] |
| Appearance | Predicted: Solid | Data not available |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Predicted: 360.5±27.0 °C |
| Solubility | Data not available | Data not available |
| pKa | Data not available | Predicted: 1.18±0.14 |
Synthesis and Experimental Protocols
Logical Workflow for Synthesis:
Diagram 1. Proposed synthesis workflow for 8-Fluoroisoquinoline-5-sulfonamide.
Experimental Protocol: Synthesis of 8-Fluoroisoquinoline-5-sulfonamide
This protocol is a general procedure adapted from the synthesis of related quinoline and isoquinoline sulfonamides.[2]
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Step 1: Synthesis of 8-Fluoroisoquinoline-5-sulfonyl chloride
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Cool an excess of chlorosulfonic acid (e.g., 5-10 equivalents) in an ice bath.
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Slowly add 8-Fluoroisoquinoline (1 equivalent) to the cooled chlorosulfonic acid with constant stirring. The reaction is highly exothermic and should be controlled carefully.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat (e.g., to 60-80 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).
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Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
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The solid precipitate, 8-Fluoroisoquinoline-5-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.
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Step 2: Synthesis of 8-Fluoroisoquinoline-5-sulfonamide
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Dissolve the crude 8-Fluoroisoquinoline-5-sulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as acetonitrile or THF.
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Add an excess of concentrated ammonium hydroxide (e.g., 5-10 equivalents) to the solution.
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Stir the reaction mixture at room temperature for several hours or until the starting material is consumed.
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Remove the solvent under reduced pressure.
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The resulting crude product can be purified by recrystallization or column chromatography to yield pure 8-Fluoroisoquinoline-5-sulfonamide.
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Biological Activity and Mechanism of Action
While specific studies on 8-Fluoroisoquinoline-5-sulfonamide are limited, the broader classes of sulfonamides and isoquinolines are known to possess significant biological activities.
Potential Biological Activities:
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Antibacterial Activity: The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs.[3] These drugs typically act as bacteriostatic agents. Furthermore, a recent study has identified a novel class of isoquinoline sulfonamides as allosteric inhibitors of DNA gyrase, an essential bacterial enzyme, with activity against fluoroquinolone-resistant bacteria.[4]
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Anticancer Activity: Derivatives of the closely related 8-hydroxyquinoline-5-sulfonamide have demonstrated anticancer properties.[2][5] Their mechanism involves the modulation of key proteins in cell cycle regulation and apoptosis, such as p53, p21, BCL-2, and BAX.[5]
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CNS and Cardiovascular Activity: Various isoquinoline-sulfonamide derivatives have been explored for their effects on the central nervous system, acting as multi-receptor agents for serotonin and dopamine receptors.[6] Others have been shown to possess vasodilatory and antihypertensive properties.[7]
Potential Mechanisms of Action:
Based on its structural motifs, 8-Fluoroisoquinoline-5-sulfonamide could act through several mechanisms.
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Inhibition of Folic Acid Synthesis (Antibacterial): As a classic sulfonamide, it may act as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, a vital component for DNA and RNA synthesis in bacteria. Humans are unaffected as they obtain folic acid from their diet.
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Inhibition of DNA Gyrase (Antibacterial): The isoquinoline sulfonamide scaffold can act as an allosteric inhibitor of DNA gyrase.[4] This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, which is essential for DNA replication and transcription in bacteria. Allosteric inhibition provides a mechanism distinct from classic gyrase inhibitors like fluoroquinolones.
Diagram 2. Potential mechanism of action via DNA Gyrase inhibition.
Quantitative Bioactivity Data
Specific quantitative bioactivity data, such as IC₅₀ or Kᵢ values, for 8-Fluoroisoquinoline-5-sulfonamide are not available in the reviewed literature. However, data for structurally related compounds can provide an indication of the potential potency range for different biological activities.
Bioactivity of Related Quinoline/Isoquinoline Sulfonamides:
| Compound Class/Derivative | Target/Assay | Activity Metric | Value | Reference |
| Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide | Human cancer cell lines (C-32, MDA-MB-231, A549) | IC₅₀ | ~13-28 µM | [2] |
| N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives | Vasodilation in canine arteries | In vivo assay | Potent | [7] |
| Arylpiperazinyl-alkyl isoquinoline-sulfonamides | 5-HT₂ₐ/₅-HT₇/D₂/D₃/D₄ receptors | Antagonistic | Not specified | [6] |
Note: This data is for related but structurally distinct molecules and should be interpreted with caution.
Summary and Future Directions
8-Fluoroisoquinoline-5-sulfonamide is a compound of interest due to its hybrid structure, combining the well-established sulfonamide pharmacophore with the versatile isoquinoline scaffold. While specific experimental data for this molecule is sparse, the known biological activities of its parent classes suggest its potential as a lead compound for developing new antibacterial, anticancer, or CNS-active agents.
Future research should focus on:
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Developing and optimizing a reliable synthetic route.
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Screening the compound against a panel of bacterial strains, cancer cell lines, and relevant enzyme targets (e.g., DNA gyrase, DHPS, protein kinases).
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Determining quantitative bioactivity metrics (IC₅₀, MIC) and elucidating its precise mechanism(s) of action.
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Investigating its structure-activity relationship (SAR) by synthesizing and testing related analogs.
References
- 1. 1897737-67-5|8-Fluoroisoquinoline-5-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Isoquinolinesulfonamide derivatives. 2. Synthesis and vasodilatory activity of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
